Piperidine-3-carboxamide hydrochloride
Overview
Description
Piperidine-3-carboxamide hydrochloride is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. Piperidine and its derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound is known for its potential therapeutic applications, particularly in the treatment of osteoporosis and other bone-related diseases .
Mechanism of Action
Target of Action
Piperidine-3-carboxamide hydrochloride is a derivative of piperidine, a six-membered heterocyclic compound . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been noted to interact with various targets, leading to a range of biological effects . For instance, some piperidine derivatives have been found to exhibit anticancer potential . They regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc .
Biochemical Pathways
For instance, they have been found to regulate signaling pathways like NF-κB, PI3k/Akt, which are involved in cancer progression .
Pharmacokinetics
The compound’s physicochemical properties such as solubility and lipophilicity, which can influence its bioavailability, have been reported .
Result of Action
Piperidine derivatives have been found to exhibit a range of biological activities, including anticancer effects . They have been observed to have therapeutic potential against various types of cancers when used alone or in combination with other drugs .
Action Environment
It’s worth noting that the synthesis and reactions of piperidine derivatives can be influenced by various factors, including temperature and the presence of other reagents .
Biochemical Analysis
Biochemical Properties
Piperidine-3-carboxamide hydrochloride, like other piperidine derivatives, is believed to interact with various enzymes, proteins, and other biomolecules . For instance, piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These interactions can lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Cellular Effects
This compound is expected to have significant effects on various types of cells and cellular processes. For instance, piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo . They can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperidine derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, in prostate cancer cells, piperidine treatment has been found to inhibit PC3 cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .
Temporal Effects in Laboratory Settings
Piperidine derivatives have been found to express both antiaggregatory and antioxidant effects
Dosage Effects in Animal Models
One compound (AP163) containing a piperidine core displayed a statistically significant and dose-dependent reduction in hyperlocomotion in dopamine transporter knockout (DAT-KO) rats .
Metabolic Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, suggesting they may interact with various enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine-3-carboxamide hydrochloride typically involves the cyclization of appropriate precursors. One common method is the [3+3] cycloaddition reaction, which is a vital strategy for constructing the piperidine ring . Another approach involves the hydrogenation of pyridine derivatives using catalysts such as rhodium or nickel .
Industrial Production Methods
Industrial production of this compound often employs hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Piperidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents.
Reduction: Hydrogenation to form piperidine derivatives.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with rhodium or nickel catalysts.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, piperidinones, and spiropiperidines, which have significant pharmacological activities .
Scientific Research Applications
Piperidine-3-carboxamide hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure with similar pharmacological properties.
Pyrrolidine: Another nitrogen-containing heterocycle with diverse biological activities.
Piperazine: Known for its use in anti-parasitic drugs.
Uniqueness
Piperidine-3-carboxamide hydrochloride is unique due to its specific inhibitory action on cathepsin K, making it a promising candidate for treating bone-related diseases. Its ability to interact with multiple signaling pathways also sets it apart from other piperidine derivatives .
Properties
IUPAC Name |
piperidine-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,7,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTXRLSQNMCHPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696407 | |
Record name | Piperidine-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019852-04-0, 828300-58-9 | |
Record name | 3-Piperidinecarboxamide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1019852-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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